

# (S)-BAY 73-6691 structure and chemical properties

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Compound of Interest		
Compound Name:	(S)-BAY 73-6691	
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An In-depth Technical Guide on **(S)-BAY 73-6691**: Structure, Properties, and Experimental Analysis

This technical guide provides a comprehensive overview of **(S)-BAY 73-6691**, a notable phosphodiesterase 9 (PDE9) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, properties, mechanism of action, and relevant experimental protocols.

# **Core Chemical Structure and Properties**

**(S)-BAY 73-6691** is the (S)-enantiomer of the potent and selective phosphodiesterase 9A (PDE9A) inhibitor, BAY 73-6691. The (R)-enantiomer is the more active form, and **(S)-BAY 73-6691** is often utilized as a negative control in research settings to ascertain stereospecific effects.[1] Both enantiomers are crucial for understanding the specific interactions with the PDE9A enzyme.

The compound is a pyrazolopyrimidine derivative.[2] Its core structure consists of a pyrazolo[3,4-d]pyrimidin-4-one backbone, substituted with a 2-chlorophenyl group, an oxo group, and a (2S)-3,3,3-trifluoro-2-methylpropyl group at respective positions.[2]

## **Physicochemical and Identification Data**

The key chemical identifiers and physicochemical properties of **(S)-BAY 73-6691** are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
IUPAC Name	1-(2-chlorophenyl)-6- [(2S)-3,3,3-trifluoro-2- methylpropyl]-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one	[3]
CAS Number	794568-91-5	[3][4]
Molecular Formula	C15H12CIF3N4O	[3][5][6]
Molecular Weight	356.73 g/mol	[3][5][6]
Appearance	Solid powder, Off-white	[6][7]
Solubility	Soluble in DMSO (>20 mg/mL) [6], not in water[7]	[6][7]
Storage Temperature	-20°C for long term (months to years), 0-4°C for short term (days to weeks)	[7]
SMILES	C1(CINVALID-LINKC(F) (F)F)=NC(=O)C2C=NN(C3=C C=CC=C3Cl)C=2N1	[3]
InChI Key	FFPXPXOAFQCNBS- DEOSSOPVSA-N	[7]

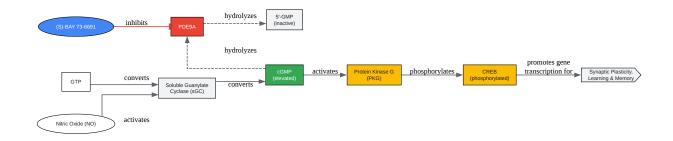
# **Mechanism of Action and Signaling Pathway**

(S)-BAY 73-6691 functions as a selective inhibitor of phosphodiesterase 9A (PDE9A).[8] PDE9A is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various cellular signaling pathways.[8][9] By inhibiting PDE9A, (S)-BAY 73-6691 prevents the degradation of cGMP, leading to its accumulation within the cell.

Elevated cGMP levels subsequently activate downstream signaling cascades, most notably the nitric oxide (NO)/cGMP-dependent protein kinase (PKG)/CREB pathway.[10][11] This pathway is integral to neuronal functions, including synaptic plasticity, learning, and memory.[8][10] The inhibition of PDE9A is therefore being investigated as a potential therapeutic strategy for



neurodegenerative disorders such as Alzheimer's disease, where enhancing cGMP signaling could be beneficial.[7][8]



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Caption: PDE9A inhibition by (S)-BAY 73-6691 enhances cGMP signaling.

## **Experimental Protocols and Applications**

**(S)-BAY 73-6691**, primarily as a control, and its (R)-enantiomer have been characterized through various in vitro and in vivo experimental models. These studies are crucial for determining the compound's efficacy, selectivity, and potential therapeutic effects.

## **In Vitro Cellular Activity Assay**

A key experiment to determine the cellular activity of PDE9 inhibitors involves using a specially engineered reporter cell line.[12] This assay provides a real-time measurement of intracellular cGMP modulation.

Objective: To assess the ability of **(S)-BAY 73-6691** to inhibit intracellular PDE9 activity.

Methodology:

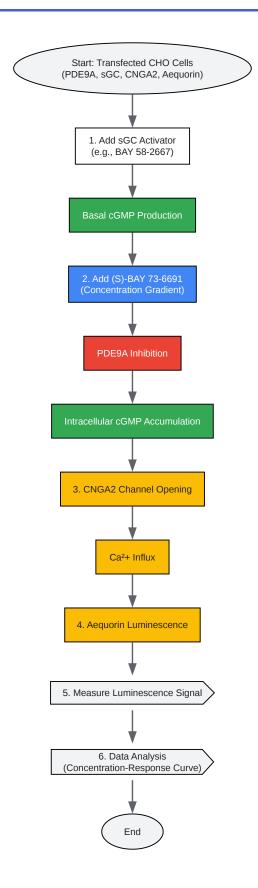
## Foundational & Exploratory





- Cell Line: A Chinese hamster ovary (CHO) cell line is stably transfected to express human PDE9A, soluble guanylate cyclase (sGC), the cyclic nucleotide-gated cation channel CNGA2, and the photoprotein aequorin.[12]
- Principle: Intracellular cGMP levels are monitored via aequorin luminescence, which is triggered by Ca<sup>2</sup>+ influx through the cGMP-sensitive CNGA2 channel.[12]
- Procedure:
  - Cells are treated with a submaximal stimulating concentration of an sGC activator (e.g., BAY 58-2667) to induce a baseline level of cGMP production.[12]
  - Increasing concentrations of (S)-BAY 73-6691 are then added.
  - The resulting luminescence signal, corresponding to intracellular cGMP accumulation, is measured.
- Expected Outcome: An effective PDE9 inhibitor will potentiate the cGMP signal generated by the sGC activator, causing a concentration-dependent increase in luminescence and a leftward shift in the concentration-response curve.[12]





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Caption: Workflow for the cGMP reporter cell line assay.



## In Vivo Model for Neuroprotection

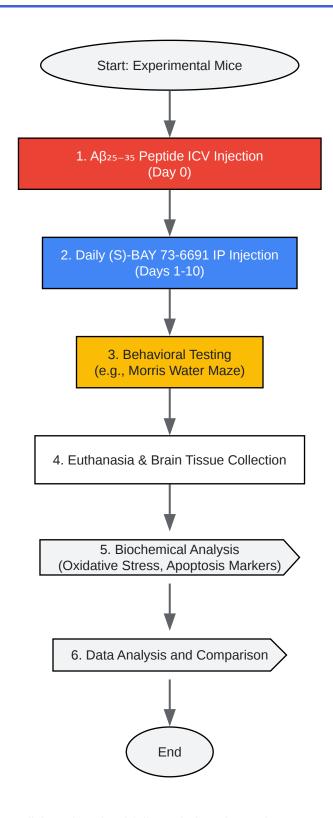
Animal models are essential for evaluating the neuroprotective effects of PDE9 inhibitors in a physiological context, particularly for conditions like Alzheimer's disease.

Objective: To evaluate the protective effects of **(S)-BAY 73-6691** against amyloid- $\beta$  (A $\beta$ ) peptide-induced oxidative stress and memory impairment in mice.[7]

#### Methodology:

- Animal Model: Mice are subjected to an intracerebroventricular (ICV) injection of Aβ<sub>25-35</sub> to induce a model of Alzheimer's-like pathology.[7]
- Treatment: Following the Aβ injection, mice are treated with **(S)-BAY 73-6691** via intraperitoneal (i.p.) injection, typically once daily for a specified period (e.g., 10 days).[7]
- Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze or passive avoidance tasks to measure learning and memory.[13]
- Biochemical Analysis: After the treatment period, brain tissue (e.g., hippocampus) is collected to measure markers of oxidative stress, apoptosis, and other relevant biochemical parameters.[7][13]
- Control Groups: The experiment includes sham-operated controls, a vehicle-treated Aβ group, and multiple dose groups for (S)-BAY 73-6691.





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**Caption:** Workflow for the in vivo neuroprotection study.

# **Quantitative Analysis of Inhibitory Activity**



The inhibitory potency of a compound is a critical parameter. For PDE inhibitors, this is typically expressed as the half-maximal inhibitory concentration (IC<sub>50</sub>). The (R)-enantiomer of BAY 73-6691 is significantly more potent than the (S)-enantiomer.

Compound	Target	IC50 Value	Assay Type	Reference(s)
(R)-BAY 73-6691	Human PDE9A	22 nM	Enzymatic Assay	[9]
(S)-BAY 73-6691	Human PDE9A	88 nM	Enzymatic Assay	[9]
(R)-BAY 73-6691	Murine PDE9	100 nM	Enzymatic Assay	[12]

## Conclusion

**(S)-BAY 73-6691** is a selective inhibitor of PDE9A and serves as an important research tool, particularly as a stereoisomeric control for its more potent (R)-enantiomer. Its ability to modulate the cGMP signaling pathway underscores the therapeutic potential of PDE9A inhibition for neurological disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and similar compounds, facilitating further advancements in drug discovery and development.

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